molecular formula C25H22O3 B8560493 Benzoic acid, 3-[2-[2-(phenylmethoxy)phenyl]-1-cyclopenten-1-yl]- CAS No. 612830-96-3

Benzoic acid, 3-[2-[2-(phenylmethoxy)phenyl]-1-cyclopenten-1-yl]-

Cat. No. B8560493
M. Wt: 370.4 g/mol
InChI Key: NEORUQGSXSELGQ-UHFFFAOYSA-N
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Patent
US07232821B2

Procedure details

3-[2-(2-Benzyloxyphenyl)-cyclopent-1-enyl] benzoic acid ethyl ester (120 mg) was refluxed for 1 h in methanol/2N sodium hydroxide (10/10 mL). The reaction mixture was then evaporated down to 3 mL on a rotary evaporator. 2N Hydrochloric acid was added. The product was extracted with dichloromethane (2×10 mL), dried over magnesium sulphate and evaporated down to an oil which solidified on standing (wt: 100 mg).
Name
3-[2-(2-Benzyloxyphenyl)-cyclopent-1-enyl] benzoic acid ethyl ester
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:30])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]2[CH2:15][CH2:14][CH2:13][C:12]=2[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:6]=1)C>CO>[CH2:23]([O:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[C:12]1[CH2:13][CH2:14][CH2:15][C:11]=1[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:30])=[O:3])[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1

Inputs

Step One
Name
3-[2-(2-Benzyloxyphenyl)-cyclopent-1-enyl] benzoic acid ethyl ester
Quantity
120 mg
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)C1=C(CCC1)C1=C(C=CC=C1)OCC1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated down to 3 mL on a rotary evaporator
ADDITION
Type
ADDITION
Details
2N Hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down to an oil which

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1=C(CCC1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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